molecular formula C10H12Cl2O2 B188979 2,5-Dichloro-1,4-diethoxybenzene CAS No. 67828-63-1

2,5-Dichloro-1,4-diethoxybenzene

Cat. No. B188979
CAS RN: 67828-63-1
M. Wt: 235.1 g/mol
InChI Key: FPPRAMDVWJLFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dichloro-1,4-diethoxybenzene, also known as DCDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCDEB is a white crystalline solid that is soluble in organic solvents such as ethanol and chloroform.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-1,4-diethoxybenzene is not fully understood, but it is believed to involve the modulation of ion channels such as the voltage-gated potassium channels and the transient receptor potential channels. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to exhibit antinociceptive and anti-inflammatory effects by modulating the activity of ion channels involved in pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit antinociceptive and anti-inflammatory effects in animal models of pain and inflammation. This compound has been shown to modulate the activity of ion channels involved in pain perception and inflammation, suggesting that it may have potential applications in the treatment of pain and inflammatory disorders.

Advantages and Limitations for Lab Experiments

2,5-Dichloro-1,4-diethoxybenzene has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize and purify. This compound is also stable under normal laboratory conditions, making it easy to handle and store. However, one of the limitations of this compound is that it is not commercially available, and therefore, it must be synthesized in the lab. Another limitation of this compound is that it is toxic and must be handled with care.

Future Directions

There are several future directions for the research on 2,5-Dichloro-1,4-diethoxybenzene. One of the future directions is to explore the potential applications of this compound in the treatment of pain and inflammatory disorders. Another future direction is to investigate the mechanism of action of this compound in more detail, particularly its effects on ion channels. Additionally, future research could focus on the synthesis of this compound derivatives with improved potency and selectivity for specific ion channels or biological targets. Finally, the potential applications of this compound in material science and organic synthesis could also be explored further.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through the reaction of 2,5-dichloroanisole with ethyl orthoformate in the presence of a Lewis acid catalyst. This compound has shown promising results as a potential anticancer agent, a modulator of ion channels, and a precursor for the synthesis of functional materials. Future research could focus on the potential applications of this compound in the treatment of pain and inflammatory disorders, the synthesis of this compound derivatives with improved potency and selectivity, and the exploration of its applications in material science and organic synthesis.

Synthesis Methods

The synthesis of 2,5-Dichloro-1,4-diethoxybenzene involves the reaction of 2,5-dichloroanisole with ethyl orthoformate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst concentration.

Scientific Research Applications

2,5-Dichloro-1,4-diethoxybenzene has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, this compound can be used as a building block for the synthesis of various compounds such as heterocycles and biologically active molecules. In material science, this compound can be used as a precursor for the synthesis of functional materials such as conducting polymers and liquid crystals. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent and a modulator of ion channels.

properties

CAS RN

67828-63-1

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.1 g/mol

IUPAC Name

1,4-dichloro-2,5-diethoxybenzene

InChI

InChI=1S/C10H12Cl2O2/c1-3-13-9-5-8(12)10(14-4-2)6-7(9)11/h5-6H,3-4H2,1-2H3

InChI Key

FPPRAMDVWJLFCI-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1Cl)OCC)Cl

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)OCC)Cl

Other CAS RN

67828-63-1

Pictograms

Irritant

Origin of Product

United States

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